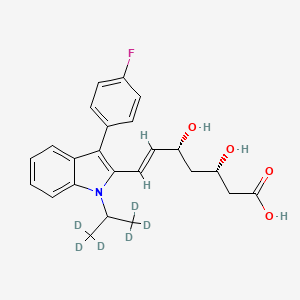
(3S,5R)-Fluvastatin D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-Fluvastatin D6 is a deuterated form of fluvastatin, a synthetic lipid-lowering agent belonging to the statin class of medications. Statins are widely used to reduce cholesterol levels and prevent cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. The deuterated form, this compound, contains six deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-Fluvastatin D6 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms, formation of the lactone ring, and stereoselective reduction. The reaction conditions typically involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the isotopic purity and ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-Fluvastatin D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the lactone ring to its open acid form.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced acids, and substituted aromatic compounds, which can be further analyzed using spectroscopic techniques.
Scientific Research Applications
(3S,5R)-Fluvastatin D6 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study isotopic effects and metabolic pathways.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on enzyme interactions and metabolic stability.
Medicine: Utilized in pharmacokinetic studies to evaluate the improved stability and efficacy of deuterated drugs.
Industry: Applied in the development of new lipid-lowering agents with enhanced properties.
Mechanism of Action
(3S,5R)-Fluvastatin D6 exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. The deuterium atoms enhance the metabolic stability of the compound, prolonging its duration of action.
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: A statin with a different lactone ring structure and metabolic profile.
Rosuvastatin: Known for its high potency and longer half-life compared to other statins.
Uniqueness
(3S,5R)-Fluvastatin D6 is unique due to its deuterium substitution, which enhances its metabolic stability and pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications, offering advantages over non-deuterated statins in terms of efficacy and duration of action.
Properties
Molecular Formula |
C24H26FNO4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m0/s1/i1D3,2D3 |
InChI Key |
FJLGEFLZQAZZCD-YVTAENMBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















